2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one
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Overview
Description
2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound with a unique structure that includes a fluorine atom, a benzopyrano ring system, and a quinoxalinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one typically involves multi-step organic reactions. One common approach is to start with a suitable benzopyran precursor, which undergoes fluorination and subsequent cyclization to form the quinoxalinone structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents on the benzopyrano and quinoxalinone rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the aromatic rings.
Scientific Research Applications
2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the quinoxalinone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one
- 2-Bromo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one
- 2-Iodo-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one
Uniqueness
2-Fluoro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for drug development and other applications.
Properties
CAS No. |
918897-94-6 |
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Molecular Formula |
C15H9FN2O2 |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
2-fluoro-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one |
InChI |
InChI=1S/C15H9FN2O2/c16-8-5-6-12-9(7-8)13-14(15(19)20-12)18-11-4-2-1-3-10(11)17-13/h1-7,17-18H |
InChI Key |
JFOQESNEXVPHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=O)OC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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